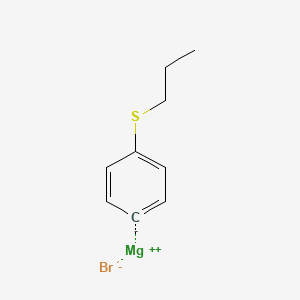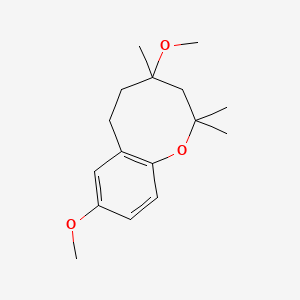
2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-: is a complex organic compound belonging to the benzoxocin family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxocin ring, and multiple methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- typically involves the cyclization of resorcinols with cyclic allylic alcohols. One common method employs boron trifluoride etherate as a catalyst to facilitate the cyclization process . The reaction conditions generally include:
Catalyst: Boron trifluoride etherate
Solvent: Anhydrous ether
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated benzoxocin derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural analogs have been investigated for their biological activity.
Medicine: Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest potential anticancer activity, making it a candidate for further drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy and methyl groups enhances its binding affinity and specificity. Pathways involved include:
Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
Receptor modulation: It can act as an agonist or antagonist for certain receptors, influencing cellular signaling.
Comparación Con Compuestos Similares
- 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-
- 2 (4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
- 2,2-Dimethoxy-2-phenylacetophenone
Comparison: Compared to similar compounds, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- stands out due to its unique combination of methoxy and methyl groups. These functional groups enhance its chemical reactivity and potential applications. Additionally, its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C16H24O3 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
4,8-dimethoxy-2,2,4-trimethyl-5,6-dihydro-3H-1-benzoxocine |
InChI |
InChI=1S/C16H24O3/c1-15(2)11-16(3,18-5)9-8-12-10-13(17-4)6-7-14(12)19-15/h6-7,10H,8-9,11H2,1-5H3 |
Clave InChI |
AMJPIEOPNLIXNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCC2=C(O1)C=CC(=C2)OC)(C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


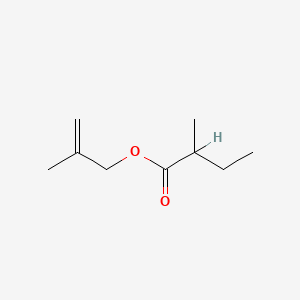
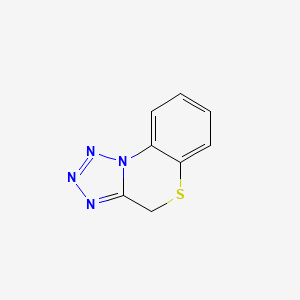
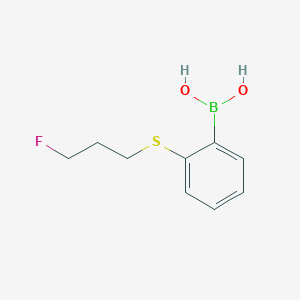
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
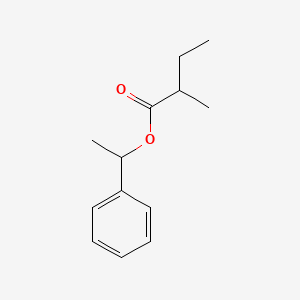
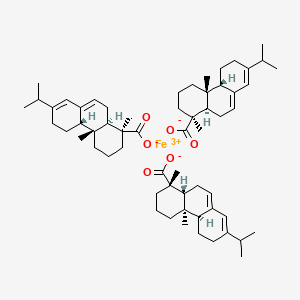
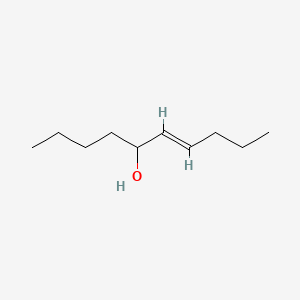
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)

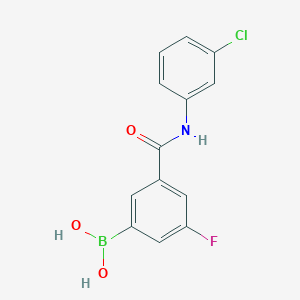
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
